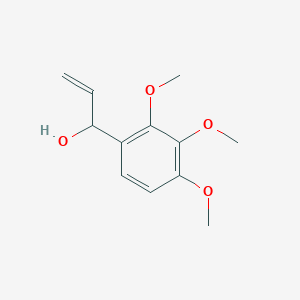
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propenol group
準備方法
Synthetic Routes and Reaction Conditions
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with an appropriate ketone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction typically proceeds in a basic medium, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory properties . Molecular docking studies have suggested that the compound has a high affinity for enzymes like cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in inflammatory and pain pathways .
類似化合物との比較
Similar Compounds
- 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
- 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for further research and development .
生物活性
1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol, a compound classified as a chalcone, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phenolic structure with three methoxy groups on the aromatic ring. Its molecular formula is C12H16O4, and it exhibits properties typical of chalcones, including potential anti-cancer, anti-inflammatory, and antioxidant activities.
Chalcones like this compound are known to exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Chalcones can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes. This mechanism is crucial for protecting cells from oxidative stress .
- Antiproliferative Effects : Studies have shown that chalcones can induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death pathways. For instance, they can upregulate pro-apoptotic factors like p53 while downregulating anti-apoptotic proteins such as Bcl-2 .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 3.21 | Induces apoptosis via p53 and Bax upregulation |
| MCF-7 (breast cancer) | 5.0 | Inhibits cell proliferation and promotes apoptosis |
The compound's ability to inhibit β-tubulin polymerization has also been noted, which is critical for disrupting cancer cell mitosis .
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound's methoxy groups contribute to its ability to modulate inflammatory pathways effectively.
Case Studies
Case Study 1: Anticancer Efficacy in HepG2 Cells
In a study evaluating the cytotoxic effects of various chalcone derivatives, this compound was found to significantly decrease cell viability in HepG2 cells. The mechanism involved activation of the intrinsic apoptotic pathway, evidenced by increased levels of p53 and Bax and decreased levels of Bcl-2 .
Case Study 2: Structure–Activity Relationship (SAR)
A comparative analysis of different chalcone derivatives highlighted that substitutions on the phenolic ring significantly influence biological activity. The presence of multiple methoxy groups was correlated with enhanced antiproliferative effects against various cancer cell lines .
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
1-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-7-10(14-2)12(16-4)11(8)15-3/h5-7,9,13H,1H2,2-4H3 |
InChIキー |
LWYREEUSCVIIJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(C=C)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















